molecular formula C15H22N2O3S2 B2819113 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea CAS No. 2415513-03-8

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea

Cat. No.: B2819113
CAS No.: 2415513-03-8
M. Wt: 342.47
InChI Key: HZYZAVPRKMUZOW-UHFFFAOYSA-N
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Description

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea is a complex organic compound characterized by the presence of a dithiepan ring, a methoxyphenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea typically involves multiple steps:

    Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur source under acidic conditions.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the dithiepan derivative with a methoxyphenyl halide in the presence of a base to form the corresponding ether.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea can undergo various chemical reactions:

    Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone or aldehyde.

    Reduction: The urea moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The dithiepan ring and methoxyphenyl group may also contribute to the compound’s overall bioactivity by interacting with hydrophobic or aromatic regions of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-hydroxyphenyl)methyl]urea: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-chlorophenyl)methyl]urea: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the dithiepan ring and the methoxyphenyl group provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-20-13-4-2-12(3-5-13)8-16-14(18)17-9-15(19)10-21-6-7-22-11-15/h2-5,19H,6-11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYZAVPRKMUZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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